

"application of Methyl undecanoate-d21 in lipidomics research"

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Compound of Interest

Compound Name: Methyl undecanoate-d21

Cat. No.: B12311382

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Application of Methyl undecanoate-d21 in Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount for understanding their roles in health and disease. **Methyl undecanoate-d21**, a deuterated form of the methyl ester of undecanoic acid, serves as a critical internal standard for mass spectrometry-based lipid analysis. Its chemical properties, being nearly identical to its non-deuterated counterpart, allow it to navigate the complexities of sample preparation and analysis with the same efficiency as the endogenous analytes. This ensures that variations arising from extraction, derivatization, and instrument response are effectively normalized, leading to highly reliable and reproducible quantitative data. This document provides detailed application notes and protocols for the utilization of **Methyl undecanoate-d21** in lipidomics research, targeting both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) platforms.

Principle of Isotope Dilution Mass Spectrometry

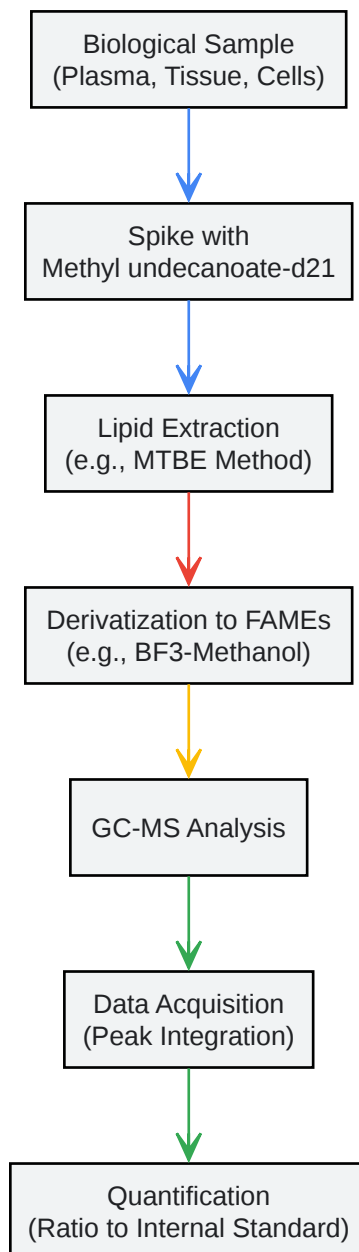
The core of this quantitative approach lies in the principle of isotope dilution. A known quantity of **Methyl undecanoate-d21** is spiked into a biological sample at the very beginning of the experimental workflow. This "heavy" isotope-labeled standard mixes with the "light"

endogenous lipids. Throughout the subsequent steps of extraction, purification, and derivatization, any loss of analyte will be accompanied by a proportional loss of the internal standard. When the sample is analyzed by mass spectrometry, the instrument can distinguish between the deuterated standard and the native analyte based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the absolute concentration of the analyte in the original sample can be accurately determined.

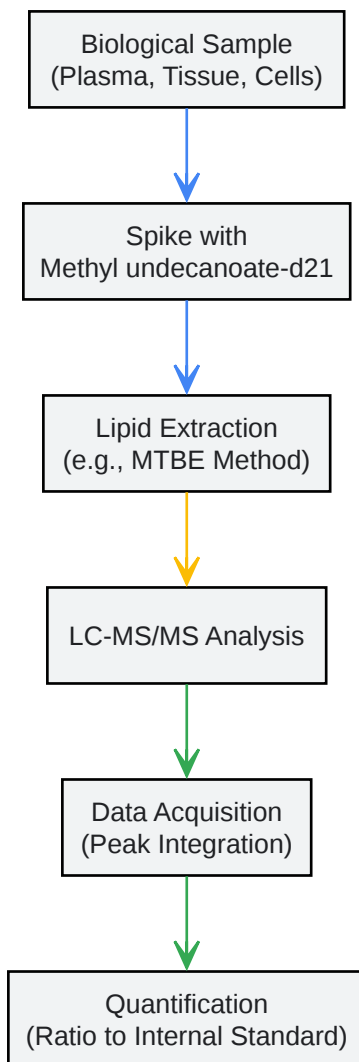
Experimental Workflows

The successful application of **Methyl undecanoate-d21** in lipidomics studies requires a meticulously planned experimental workflow. Below are diagrams illustrating the typical workflows for both GC-MS and LC-MS based analyses.

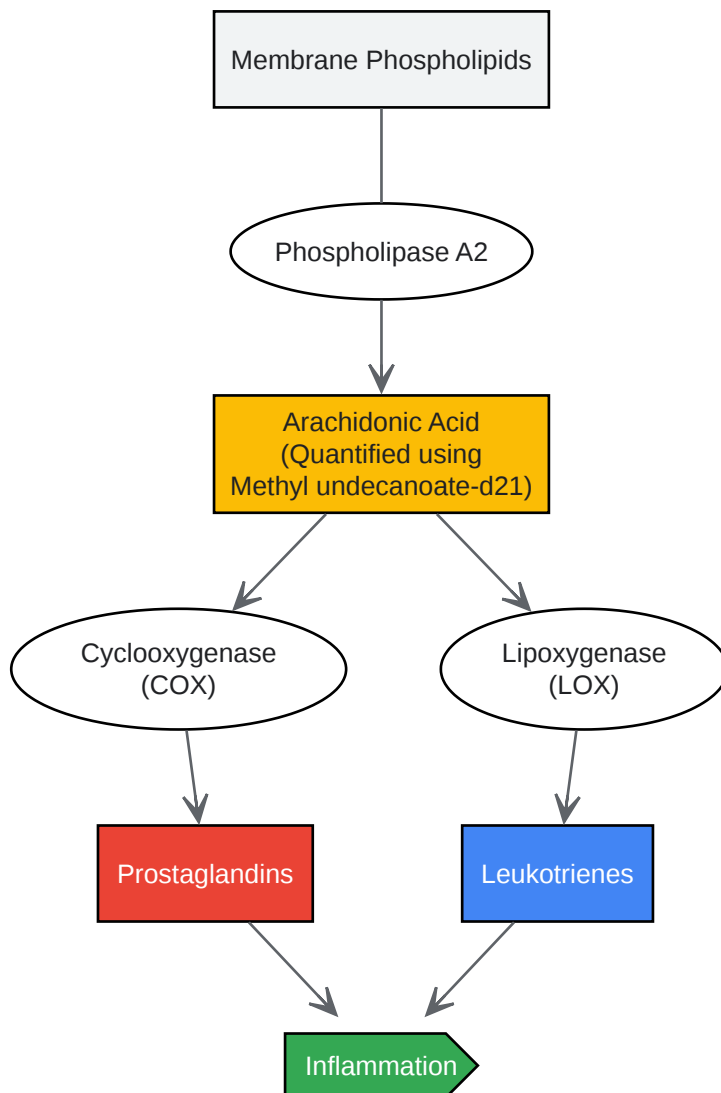
GC-MS Workflow for Fatty Acid Analysis



LC-MS Workflow for Lipid Analysis



Simplified Arachidonic Acid Signaling Pathway



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